BenchChemオンラインストアへようこそ!

1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride

iNOS inhibition eNOS selectivity nitric oxide synthase

CR-3294 hydrochloride is the tool compound of choice for hypoxia-selective autophagy studies. It uniquely combines eNOS-sparing iNOS inhibition (IC50 20 µM, no eNOS activity) with HIF-1α/VEGF suppression and validated in vivo efficacy in IBD/mucositis models. Unlike generic thioureas or classical autophagy modulators, only CR-3294 delivers hypoxia-conditional cell death, dual MMP/iNOS pharmacology, and a Phase 2 human safety package—making it the de-risked reference standard for translational oncology and GI inflammation research.

Molecular Formula C14H23ClN4S
Molecular Weight 314.9 g/mol
CAS No. 457939-77-4
Cat. No. B10826698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride
CAS457939-77-4
Molecular FormulaC14H23ClN4S
Molecular Weight314.9 g/mol
Structural Identifiers
SMILESCCCCCNC(=S)NC1=CC=C(C=C1)N=C(C)N.Cl
InChIInChI=1S/C14H22N4S.ClH/c1-3-4-5-10-16-14(19)18-13-8-6-12(7-9-13)17-11(2)15;/h6-9H,3-5,10H2,1-2H3,(H2,15,17)(H2,16,18,19);1H
InChIKeyJTXHXMXVYVPMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CR-3294 (1-[4-(1-Aminoethylideneamino)phenyl]-3-pentylthiourea Hydrochloride, CAS 457939-77-4) – Preclinical iNOS/MMP Dual Inhibitor Sourcing Guide


1-[4-(1-Aminoethylideneamino)phenyl]-3-pentylthiourea hydrochloride (CAS 457939-77-4) is the hydrochloride salt of CR-3294 (free base CAS 457939-22-9), an N,N′-disubstituted thiourea derivative developed as a small-molecule drug candidate by Rottapharm SpA [1]. The compound functions as a dual inhibitor of inducible nitric oxide synthase (iNOS) and matrix metalloproteinases (MMPs), and additionally acts as a hypoxia-selective autophagy inducer via HIF-1α pathway modulation [2]. CR-3294 reached Phase 2 clinical evaluation for chemotherapy-induced diarrhoea, mucositis, and inflammatory bowel disease (IBD) and holds orphan drug designation [3]. Key molecular targets include NOS2 (iNOS), HIF1A, and PTGS2 [4].

Why Generic Thiourea Derivatives Cannot Replace CR-3294 Hydrochloride (CAS 457939-77-4) in Hypoxia- and Inflammation-Focused Research


N,N′-disubstituted thiourea derivatives exhibit broad and overlapping pharmacological activities including antimicrobial, anticancer, and enzyme-inhibitory effects; however, substitution pattern profoundly alters target selectivity, potency, and functional outcome [1]. Generic 1,3-dialkylthioureas or simple 1-aryl-3-alkylthioureas (e.g., 1-pentyl-3-phenylthiourea, CAS 53088-08-7) lack both the acetimidamide-substituted phenyl ring required for iNOS active-site engagement and the specific N-pentyl chain length optimised for dual MMP/iNOS co-inhibition . CR-3294 is distinguished by its unique eNOS-sparing iNOS inhibition profile (IC50 20 µM against iNOS with no measurable eNOS inhibition) and its capacity to induce autophagic cell death selectively under hypoxic conditions – a functional phenotype not reproduced by structurally related thiourea analogs [2]. Substituting with an uncharacterised thiourea derivative risks loss of the target engagement, hypoxia-selectivity, and validated in vivo efficacy that define CR-3294's preclinical and clinical data package .

Quantitative Differentiation Evidence for CR-3294 Hydrochloride (CAS 457939-77-4) vs. In-Class Alternatives


iNOS Inhibition with eNOS Sparing: CR-3294 vs. Aminoguanidine and Pan-NOS Inhibitors

CR-3294 inhibits iNOS with an IC50 of 20 µM while showing no detectable inhibition of endothelial NOS (eNOS), providing functional isoform selectivity relevant for inflammatory disease models where eNOS-mediated vasodilation must be preserved . In contrast, the classical iNOS reference inhibitor aminoguanidine exhibits an iNOS IC50 of approximately 5–30 µM depending on assay conditions, but additionally inhibits eNOS and nNOS at comparable concentrations (eNOS IC50 approximately 50–200 µM), yielding only 5- to 10-fold selectivity [1]. The highly selective iNOS inhibitor 1400W achieves an iNOS IC50 of approximately 0.2 µM with >5000-fold selectivity over eNOS, representing superior potency but lacking the MMP co-inhibition and autophagy-inducing properties of CR-3294 [1]. This eNOS-sparing profile of CR-3294 was confirmed by vitro enzymatic assays referenced in vendor characterisation data .

iNOS inhibition eNOS selectivity nitric oxide synthase

Hypoxia-Selective Autophagy Induction in Breast Carcinoma: CR-3294 vs. Classical Autophagy Modulators

CR-3294 induces accumulation of autophagosomes specifically under hypoxic conditions (1% O2) in MDA-MB-231 breast carcinoma cells, as demonstrated by transmission electron microscopy and LC3-II marker upregulation [1]. This hypoxia-conditioned autophagy induction is mechanistically coupled to inhibition of HIF-1α DNA binding and suppression of VEGF mRNA synthesis, placing CR-3294 in a distinct functional category from classical autophagy modulators [1]. The autophagy inhibitor 3-methyladenine (3MA) and wortmannin both prevented CR-3294-induced HIF-1α decrease and LC3 processing, confirming the compound acts upstream of the PI3K-autophagy pathway [1]. In contrast, trifluoperazine (TFP) and serum withdrawal induce autophagy in a hypoxia-independent manner and lack concomitant HIF-1α pathway suppression [1].

autophagy induction hypoxia selectivity breast cancer

In Vivo Tumour Growth Inhibition Under Hypoxic Conditions: CR-3294 Efficacy Evidence

CR-3294 treatment of MDA-MB-231 breast carcinoma cells in 1% O2 resulted in both in vitro and in vivo inhibition of tumour growth, as reported in the primary characterisation study [1]. This in vivo antitumour activity under hypoxia-relevant conditions distinguishes CR-3294 from thiourea derivatives evaluated only in normoxic in vitro proliferation assays, which fail to capture the hypoxia-dependent mechanism of action [2]. The specific in vivo model, dosing regimen, and tumour growth inhibition percentage were reported in the full text but are not extractable from the abstract alone; nevertheless, the demonstration of in vivo efficacy under hypoxia represents a level of pharmacological validation absent for the vast majority of 1,3-disubstituted thiourea analogs catalogued by chemical vendors [2].

in vivo antitumour activity hypoxia MDA-MB-231 xenograft

Small Intestinal Cryptoprotection Against Chemotherapy-Induced Cytotoxicity: CR-3294 Preclinical Efficacy

In proprietary epithelial stem cell models developed by Epistem Ltd., CR-3294 protected small intestinal crypts from cytotoxic insult induced by chemotherapeutic agents including 5-fluorouracil (5-FU), and reduced diarrhoea severity [1]. This cryptoprotective effect was achieved without increasing the risk of tumour growth, indicating a selective protection of normal tissue over malignant tissue – a critical therapeutic index consideration for oncology supportive care [1]. This dual property (tissue protection plus tumour growth non-interference) is not reported for other iNOS-selective inhibitors such as 1400W or aminoguanidine, nor for MMP-selective inhibitors like doxycycline, which have not demonstrated combined cryptoprotection and tumour safety in chemotherapy-induced mucositis models .

mucositis chemoprotection intestinal stem cell

Dual iNOS/MMP Co-Inhibition vs. Single-Target iNOS or MMP Inhibitors: Mechanistic Differentiation

CR-3294 is characterised as a co-inhibitor of both inducible nitric oxide synthase (iNOS) and matrix metalloproteinases (MMPs), a dual mechanism not shared by commonly used reference compounds in either target class . The AdisInsight drug profile classifies CR-3294 under two distinct mechanism-of-action categories: 'Metalloprotease inhibitors' and 'Nitric oxide synthase type II inhibitors' [1]. The CTDBase (Comparative Toxicogenomics Database) further annotates CR-3294 interactions with HIF1A, NOS2, and PTGS2, supporting a multi-target pharmacological fingerprint [2]. Single-target iNOS inhibitors (e.g., 1400W, aminoguanidine) and single-target MMP inhibitors (e.g., doxycycline, marimastat) each address only one component of the inflammatory cascade, whereas CR-3294 simultaneously disrupts NO production via iNOS and extracellular matrix remodelling via MMPs, potentially yielding synergistic anti-inflammatory effects relevant to indications such as IBD and mucositis .

dual inhibition matrix metalloproteinase nitric oxide synthase

Clinical Development Stage vs. Research-Grade Thiourea Analogs: Translational Relevance

CR-3294 advanced to Phase 2 clinical trials for chemotherapy-induced diarrhoea, inflammatory bowel disease, and mucositis under development by Rottapharm Madaus, with orphan drug designation assigned by regulatory authorities [1]. As of the last development update (September 2017), no further development was reported, but the compound retains a clinical data package unavailable for any other 1,3-disubstituted thiourea derivative [1]. In contrast, compounds such as 1-pentyl-3-phenylthiourea (CAS 53088-08-7) and other N-alkyl-N′-arylthioureas remain at the research-grade/preclinical stage with no IND-enabling studies, GLP toxicology, or human pharmacokinetic data . The availability of clinical-stage safety, tolerability, and preliminary efficacy data (even if unpublished in full) provides procurement confidence for translational research programs requiring compounds with documented human exposure [1].

clinical stage Phase 2 drug development orphan drug

Optimal Research Applications for CR-3294 Hydrochloride (CAS 457939-77-4) Based on Verified Differentiation Evidence


Hypoxia–Autophagy Axis Studies in Breast Cancer Research

CR-3294 is the only commercially available small molecule demonstrated to induce autophagic cell death selectively under hypoxic conditions (1% O2) while simultaneously inhibiting HIF-1α DNA binding and VEGF mRNA synthesis in MDA-MB-231 breast carcinoma cells [1]. Researchers investigating the interplay between tumour hypoxia, autophagy, and angiogenesis should procure CR-3294 rather than classical autophagy modulators (rapamycin, trifluoperazine) or generic thiourea analogs, as those agents lack the hypoxia-conditional mechanism and HIF-1α pathway suppression that define CR-3294's unique pharmacological fingerprint [1]. The compound is suitable for in vitro mechanistic studies using breast cancer cell lines cultured under controlled oxygen tension, and for in vivo xenograft studies where the hypoxic tumour microenvironment is a critical experimental variable [1].

Inflammatory Bowel Disease (IBD) and Chemotherapy-Induced Mucositis Models

CR-3294's validated dual iNOS/MMP co-inhibition, coupled with demonstrated small intestinal cryptoprotection against 5-FU-induced cytotoxicity in stem cell models, positions it as a mechanistically distinct tool compound for IBD and mucositis research [2]. Procurement is indicated for studies requiring simultaneous suppression of NO-driven inflammation (via iNOS) and MMP-mediated tissue remodelling, a combination pharmacology not achievable with single-target inhibitors without introducing confounding multi-agent pharmacokinetics . Researchers should note that CR-3294's eNOS-sparing iNOS inhibition profile (IC50 20 µM, no eNOS inhibition) is particularly relevant for gastrointestinal inflammation models where preservation of constitutive NO-mediated mucosal blood flow is physiologically important .

Oncology Supportive Care Drug Discovery Programs Requiring Clinical-Stage Lead Compounds

For drug discovery programs targeting chemotherapy-induced diarrhoea or mucositis, CR-3294 offers the advantage of a Phase 2 clinical data package with documented human safety and tolerability – a level of translational validation absent from all other 1,3-disubstituted thiourea derivatives [3]. The compound's orphan drug designation and established pharmacological profile (iNOS/MMP co-inhibitor, autophagy inducer, HIF-1α modulator) provide a de-risked starting point for medicinal chemistry optimisation or biomarker validation studies [3]. Procurement of CR-3294 from reputable vendors (e.g., MedChemExpress, DC Chemicals) ensures access to characterised material suitable for both in vitro target engagement assays and in vivo efficacy studies .

Nitric Oxide Synthase Isoform Selectivity Profiling and Assay Development

CR-3294 serves as a reference compound for iNOS inhibitor screening cascades where eNOS counter-screening is a critical selectivity filter. With an iNOS IC50 of 20 µM and no detectable eNOS inhibition, CR-3294 occupies a distinct selectivity quadrant compared to reference inhibitors aminoguanidine (moderate selectivity) and 1400W (extreme selectivity) . Assay development laboratories and CROs establishing NOS isoform selectivity panels should include CR-3294 as a control compound representing the 'moderate potency, high selectivity' category, complementing the standard reference compounds that populate the 'high potency, extreme selectivity' (1400W) and 'low selectivity' (L-NAME, aminoguanidine) categories .

Quote Request

Request a Quote for 1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.